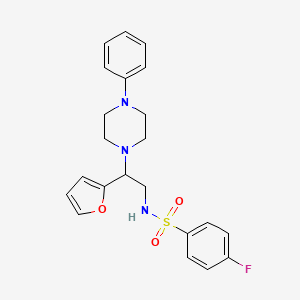
4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzene sulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties. The compound also contains a furan ring, a phenyl ring, and a piperazine ring, which could contribute to its potential biological activity.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound likely involves several steps to synthesize, including the formation of the piperazine ring, the introduction of the phenyl and furan rings, and the attachment of the benzene sulfonamide group.Molecular Structure Analysis
The compound contains several functional groups that could influence its properties and reactivity. These include the aromatic rings (benzene, phenyl, and furan), the piperazine ring, and the sulfonamide group. The presence of a fluorine atom could also influence the compound’s properties, as fluorine is highly electronegative.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the compound’s reactivity. However, the compound likely undergoes reactions typical of its functional groups, such as electrophilic aromatic substitution on the aromatic rings or nucleophilic substitution at the sulfonamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple aromatic rings likely makes the compound relatively nonpolar and insoluble in water. The sulfonamide group could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity.科学的研究の応用
COX-2 Inhibition for Anti-inflammatory Applications
One area of research has focused on the development of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the synthesis and evaluation of benzenesulfonamide derivatives for their ability to inhibit COX-2, a key enzyme involved in inflammation and pain. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which is in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Kynurenine Pathway Modulation
Another research direction involves the synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for its role in neurodegenerative diseases. Compounds were identified that block rat and gerbil kynurenine 3-hydroxylase after oral administration, suggesting potential for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Synthesis and Chemical Properties
Research on the synthesis and properties of fluorine-containing compounds includes studies on one-pot synthesis methods for fluoro-substituted benzo[b]furans and related structures, providing insights into efficient synthesis techniques for such compounds. These studies offer potential routes for the development of new compounds with varied biological activities (Ramarao et al., 2004).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed analysis of the compound’s safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
The study of new compounds is a key aspect of pharmaceutical research. If “4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” shows promising biological activity, it could be a candidate for further study and potential drug development.
特性
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQTXQQZYOFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

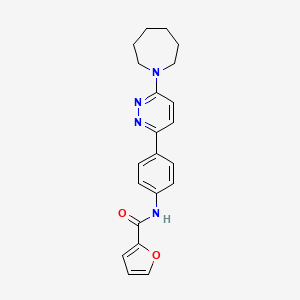
![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)
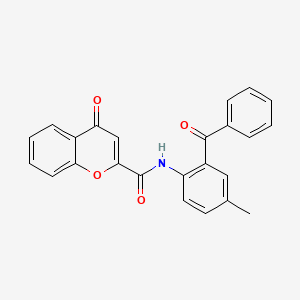
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
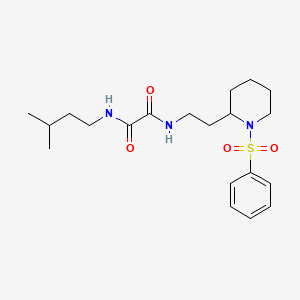
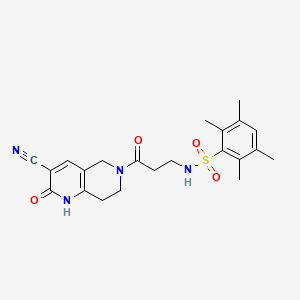

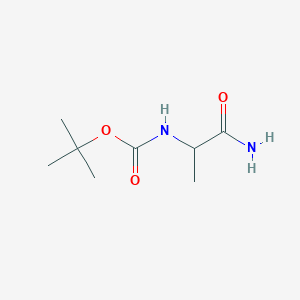
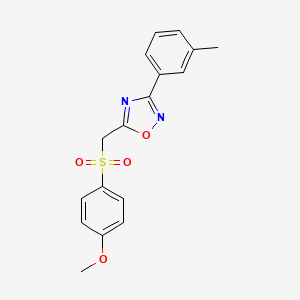
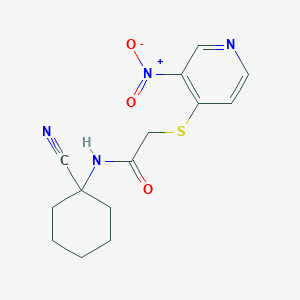
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)